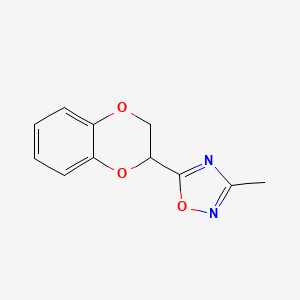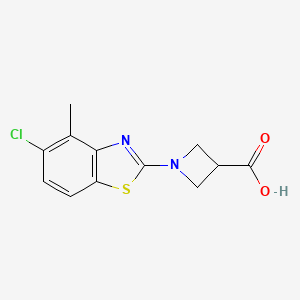
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. The 2,3-dihydro-1,4-benzodioxin moiety suggests the presence of a benzene ring with two oxygen atoms forming a dioxin-like structure .
Chemical Reactions Analysis
Specific chemical reactions involving “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study delved into the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid, showcasing the potential of these compounds in protecting metals from corrosion. The research highlighted that oxadiazole derivatives could form protective layers on metal surfaces, indicating a promising application in industries where metal corrosion is a significant concern (Ammal, Prajila, & Joseph, 2018).
Antibacterial and Antimicrobial Activities
Several studies have synthesized oxadiazole derivatives and evaluated their antibacterial and antimicrobial activities, indicating their potential in developing new antimicrobial agents. For instance, compounds with the oxadiazole moiety have shown significant activity against various bacteria and molds, suggesting their use in treating bacterial infections and as preservatives in products susceptible to microbial contamination. This includes research on oxadiazolylbenzodioxane derivatives and their successful testing against bacterial strains, illustrating the broad-spectrum antimicrobial potential of these compounds (Avagyan et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds incorporating the oxadiazole ring has been a focus area, with studies exploring the creation of diverse derivatives with enhanced biological activities. This includes the design and synthesis of compounds for specific applications such as nematicidal activities and as potent antioxidants, showcasing the adaptability of oxadiazole derivatives in contributing to various scientific advancements (Liu, Wang, Zhou, & Gan, 2022).
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPXYFMATWGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)


![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)



![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)